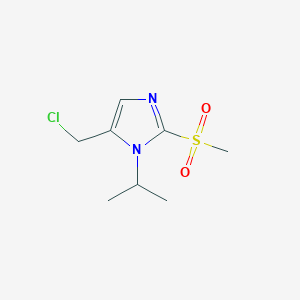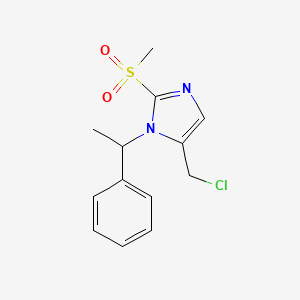
5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The analysis would discuss the spatial arrangement of atoms, the type of bonds, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The type of reaction (for example, nucleophilic substitution or elimination) is also discussed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
Ferroelectric Materials and Hybrid Organic-Inorganic Perovskites
Ferroelectric materials have been a focus of scientific research for decades due to their unique properties, including spontaneous polarization that can be reversed by an external electric field. Among these materials, hybrid organic-inorganic perovskites (HOIPFs) have gained prominence. These compounds combine organic and inorganic components, resulting in diverse functionalities. Notably, lead-based, lead-free, and metal-free HOIPFs have been investigated for their potential applications .
Benzylic Position Reactions
The benzylic carbon in this compound plays a crucial role in various chemical reactions. For instance, substitution reactions at the benzylic position can occur via SN2 mechanisms. Understanding these reactions is essential for designing novel compounds and optimizing synthetic routes .
Chiral Perovskites
Researchers have introduced chiral sites into the organic cations of lead–iodide perovskites, resulting in homochiral ferroelectrics. These compounds exhibit interesting properties related to chirality and may find applications in areas such as nonlinear optics and chiral sensors .
Mechanism of Action
Target of Action
It’s structurally similar to other imidazole derivatives which are known to interact with various enzymes and receptors in the body
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The chloromethyl group may undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target molecules . The presence of the methanesulfonyl and phenylethyl groups could also influence the compound’s interactions with its targets .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and modulation of ion channels . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Factors such as its molecular size, polarity, and the presence of functional groups like chloromethyl and methanesulfonyl could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to other imidazole derivatives, it might have potential effects on cellular signaling, enzyme activity, and ion channel function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the chloromethyl group might be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive species .
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(1-phenylethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-10(11-6-4-3-5-7-11)16-12(8-14)9-15-13(16)19(2,17)18/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJRKJDGYUOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CN=C2S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


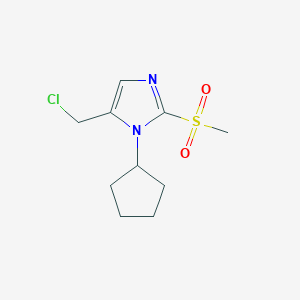
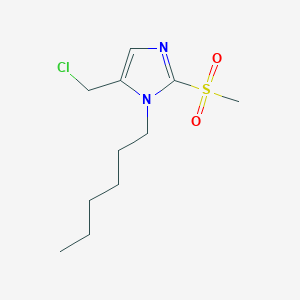
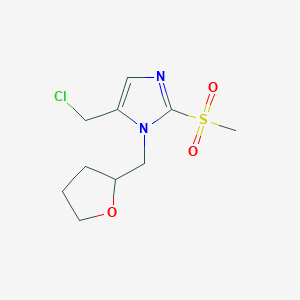
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

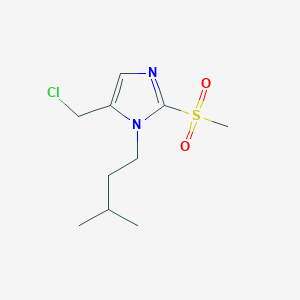
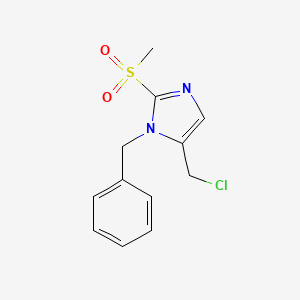
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
